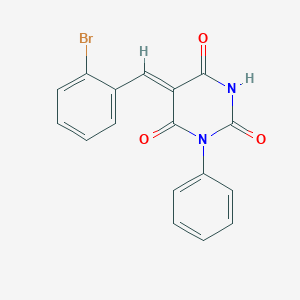
5-(2-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BBPPT, is a chemical compound with potential applications in scientific research. This molecule has been synthesized using various methods and has shown promising results in several areas of research. In
Wirkmechanismus
The mechanism of action of 5-(2-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but studies suggest that it may act as an inhibitor of certain enzymes or pathways involved in cancer cell growth or neurodegeneration. It may also act by inducing oxidative stress or DNA damage in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
5-(2-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, neuroprotection, and antimicrobial activity. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-(2-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is its potential as a novel compound for scientific research. Its diverse range of applications makes it a promising candidate for further investigation. However, one limitation is the lack of information on its toxicity and potential side effects, which may limit its use in certain experiments.
Zukünftige Richtungen
For 5-(2-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione research include further investigation of its mechanism of action, toxicity, and potential side effects. Additionally, studies could explore its potential as a therapeutic agent for cancer or neurodegenerative diseases. Further research could also investigate its potential as an antimicrobial agent or its use in other areas of scientific research.
Conclusion:
In conclusion, 5-(2-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a promising compound with potential applications in several areas of scientific research. Its diverse range of applications, including cancer treatment, neuroprotection, and antimicrobial activity, make it a promising candidate for further investigation. However, further research is needed to fully understand its mechanism of action, toxicity, and potential side effects. Overall, 5-(2-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has the potential to make significant contributions to scientific research in the future.
Synthesemethoden
5-(2-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been synthesized using several methods, including the reaction of 2-bromobenzaldehyde and barbituric acid in the presence of a base, or the reaction of 2-bromobenzaldehyde and malononitrile in the presence of a base. These methods have been optimized to produce high yields of 5-(2-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione with high purity.
Wissenschaftliche Forschungsanwendungen
5-(2-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has shown potential in several areas of scientific research, including cancer treatment, neuroprotection, and antimicrobial activity. Studies have shown that 5-(2-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione can induce apoptosis in cancer cells, making it a promising candidate for cancer treatment. Additionally, 5-(2-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has shown neuroprotective effects in animal models of neurodegenerative diseases, and has also demonstrated antimicrobial activity against several bacterial strains.
Eigenschaften
IUPAC Name |
(5Z)-5-[(2-bromophenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2O3/c18-14-9-5-4-6-11(14)10-13-15(21)19-17(23)20(16(13)22)12-7-2-1-3-8-12/h1-10H,(H,19,21,23)/b13-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBUPUIATJXYRC-RAXLEYEMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3Br)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CC=C3Br)/C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(2-bromobenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-thiophenecarboxamide](/img/structure/B5159321.png)
![6-[4-(cyclopropylmethyl)-1-piperazinyl]-N-(3-methoxypropyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5159322.png)
![1-(2,6-dichlorobenzyl)-5'-phenyl-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-2(1H)-one](/img/structure/B5159325.png)
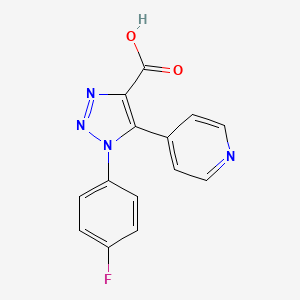

![methyl 4-{2,5-dioxo-3-[(2-phenylethyl)amino]-1-pyrrolidinyl}benzoate](/img/structure/B5159340.png)
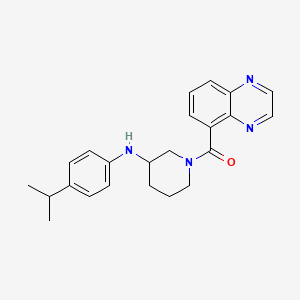
![2-(2-methoxy-4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B5159348.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B5159349.png)
![6-{[5-(3-chlorophenyl)-2-furyl]methylene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5159356.png)
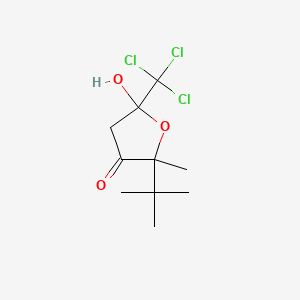
![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B5159381.png)
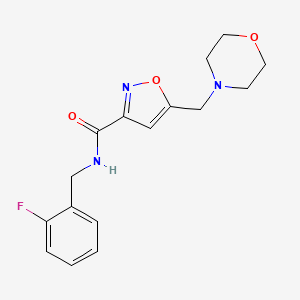
![5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-1-ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5159391.png)